PEG2 Spacer Length: Balancing Solubility and Compactness vs. Longer PEG Linkers
Mal-PEG2-NH-Boc features a PEG2 spacer (two ethylene glycol units) resulting in a linker length of approximately 12 atoms . This contrasts with longer PEG linkers like Mal-PEG12-NH-Boc (12 ethylene glycol units) which have a significantly extended reach. In PROTAC design, linker length is a critical parameter: a study on ERα-targeting PROTACs found that a 16-atom PEG linker induced stronger degradation than a 12-atom PEG linker [1]. This suggests that the 12-atom spacer of Mal-PEG2-NH-Boc may be optimal for specific target/E3 ligase pairs requiring a more compact architecture, while longer linkers could be detrimental for others due to excessive flexibility or suboptimal orientation.
| Evidence Dimension | Linker length (atoms) |
|---|---|
| Target Compound Data | Approximately 12 atoms (PEG2 spacer) |
| Comparator Or Baseline | Mal-PEG12-NH-Boc: approximately 36 atoms (PEG12 spacer) |
| Quantified Difference | 3-fold difference in spacer length |
| Conditions | Structural comparison based on chemical composition; biological impact inferred from PROTAC linker length studies |
Why This Matters
Linker length directly influences PROTAC ternary complex formation and degradation efficiency, making the 12-atom spacer of Mal-PEG2-NH-Boc a non-interchangeable parameter for certain targets.
- [1] BOC Sciences. PROTAC Linker: Optimal Length Varies by Target Protein and E3 Ligase Combination. Accessed 2026. View Source
